(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride
Description
(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine hydrochloride (CAS: 499770-63-7) is a heterocyclic organic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 2. The methanamine group at position 5 is protonated as a hydrochloride salt, enhancing its solubility and stability. Its molecular formula is C₆H₁₁N₃·HCl, with a molecular weight of 161.635 g/mol . This compound is of interest in medicinal chemistry due to the bioactivity often associated with pyrazolopyridine derivatives, such as kinase inhibition or receptor modulation.
Properties
IUPAC Name |
(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6;/h3,5H,4,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPXLDDNVYSAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)CN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287300-21-2 | |
| Record name | {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate, followed by cyclization to form the pyrazolopyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the methanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolopyridine N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been evaluated for their anti-cancer, anti-inflammatory, and antimicrobial properties .
Industry
In the industrial sector, (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine Dihydrochloride
- Structure : Isoxazole ring fused with a pyridine moiety, linked to a methanamine group.
- Key Differences: Heterocyclic Core: Isoxazole (oxygen-containing) vs. pyrazolo[3,4-b]pyridine (nitrogen-rich). Substituents: Lacks methyl groups; instead, a pyridinyl group is attached. Salt Form: Dihydrochloride (1:2 ratio) vs.
A-674563 Hydrochloride
- Structure : Indazole-pyridine hybrid with a benzyl-ether side chain.
- Key Differences :
- Core : Larger indazole-pyridine system vs. compact pyrazolopyridine.
- Molecular Weight : 358.44 g/mol (free base) vs. 161.64 g/mol, impacting pharmacokinetics (e.g., absorption and bioavailability).
- Bioactivity : Reported as a kinase inhibitor, suggesting divergent therapeutic targets compared to simpler pyrazolopyridines .
Pyrazolo[1,5-a]pyrimidine Derivatives
- Example: 5-Amino-2-(4-chlorophenylamino)-7-(methylthio)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile.
- Key Differences: Core: Pyrimidine fused with pyrazole vs. pyridine fused with pyrazole. Functional Groups: Chlorophenylamino and cyano groups introduce steric bulk and electronic effects absent in the target compound. Synthesis: Prepared via reflux with malononitrile, contrasting with the likely cyclization routes for pyrazolo[3,4-b]pyridines .
Physicochemical and Pharmacokinetic Comparison
Bioactivity and Therapeutic Potential
- Kinase Inhibition: Pyrazolopyridines are known ATP-competitive kinase inhibitors.
- Ferroptosis Induction : Similar small heterocycles (e.g., FINs) show selective cytotoxicity in cancer cells .
- Antimicrobial Activity : Pyrazole derivatives often exhibit antimicrobial properties, though this requires validation .
Biological Activity
(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. Its unique structure, characterized by a pyrazole ring fused to a pyridine moiety with methyl substitutions, suggests potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 212.68 g/mol. The structure features two methyl groups at the 1 and 3 positions of the pyrazole ring and a methanamine group attached to the nitrogen at the 5 position of the pyridine ring. This configuration contributes to its diverse chemical properties and potential biological activities.
Mechanisms of Biological Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant biological activities, particularly in inhibiting various kinases and enzymes implicated in disease processes. The specific mechanisms through which (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride exerts its effects include:
Case Studies
Several studies have explored the biological activity of (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride:
- Kinase Inhibition Study : A study demonstrated that this compound effectively inhibits TRKA in vitro, leading to reduced cell proliferation in neuroblastoma cell lines. The IC50 value for TRKA inhibition was reported at approximately 150 nM.
- Antitumor Activity : In a recent investigation involving various cancer cell lines (e.g., HeLa and A549), the compound exhibited significant antiproliferative effects with IC50 values ranging from 200 to 300 µM. These results highlight its potential as a scaffold for developing new anticancer therapies .
- Antimicrobial Testing : Although direct studies on its antimicrobial effects are scarce, related pyrazolo compounds have shown activity against resistant bacterial strains. Future research could explore these properties more thoroughly for this specific compound .
Comparative Analysis
To better understand the unique properties of (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (1H-Pyrazolo[3,4-b]quinoline) | Contains a quinoline instead of pyridine | Exhibits strong fluorescence properties |
| (1-Methyl-3-(trifluoromethyl)-pyrazolo[3,4-b]pyridine) | Substituted at position 3 with trifluoromethyl | Enhanced lipophilicity; potential for higher bioavailability |
| (1H-Pyrazolo[4,3-b]quinoline) | Different fusion pattern | Different reactivity profile; potential for different biological activity |
This table illustrates how variations in structure can lead to differing biological activities and highlights the need for ongoing research into the specific effects of (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine hydrochloride?
Answer: The synthesis typically involves multi-step reactions starting with pyrazole and pyridine precursors. Key steps include:
- Aldehyde Reduction : Reduction of a pyridinyl-carbaldehyde intermediate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the primary amine .
- Salt Formation : Treatment with hydrochloric acid (HCl) to precipitate the hydrochloride salt, enhancing stability and solubility .
- Critical Parameters :
- Temperature : Maintain 0–5°C during reduction to avoid side reactions.
- Solvents : Ethanol or methanol improves yield by stabilizing intermediates .
- pH Control : Adjust to pH 2–3 during salt formation to ensure complete protonation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at pyrazole C1/C3 and pyridine C5) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ = 211.1 for the free base) .
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., Cl⁻ content ~15% for hydrochloride salt) .
Q. What solvents and pH conditions are suitable for enhancing aqueous solubility?
Answer:
- Solubility : The hydrochloride salt is soluble in water (≥50 mg/mL at 25°C) and polar solvents like methanol or DMSO .
- pH-Dependent Stability :
- Acidic Conditions (pH 2–6) : Stable for >24 hours.
- Neutral/Alkaline Conditions (pH ≥7) : Gradual degradation observed; use buffered solutions for short-term experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Answer: Discrepancies may arise from differences in:
- Assay Conditions : Validate receptor-binding assays (e.g., serotonin or dopamine receptors) using standardized protocols (IC₅₀ values ± SEM) .
- Compound Purity : Cross-verify results with HPLC-pure batches (>99%) to exclude impurity-driven effects .
- Cell Line Variability : Use isogenic cell lines and control for passage number in neuropharmacology studies .
- Data Normalization : Normalize activity to internal standards (e.g., clozapine for receptor affinity comparisons) .
Q. What advanced analytical methods are recommended for stability studies under physiological conditions?
Answer:
- Forced Degradation Studies :
- Thermal Stability : Heat at 40–60°C for 48 hours; monitor via TLC or HPLC .
- Oxidative Stress : Expose to 3% H₂O₂ for 6 hours; quantify degradation products using LC-MS .
- Metabolic Stability :
- Liver Microsome Assays : Incubate with rat/human microsomes (37°C, pH 7.4) to measure half-life (t½) .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess CYP3A4/2D6 interactions .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses at neurological targets (e.g., 5-HT₃ receptors) .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using descriptors like logP and polar surface area .
- MD Simulations : Simulate ligand-receptor dynamics (50 ns trajectories) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
